molecular formula C10H13ClFNO B2796861 N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine CAS No. 827328-46-1

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine

Cat. No. B2796861
CAS RN: 827328-46-1
M. Wt: 217.67
InChI Key: VPQOLLPXNSMOHD-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to a class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine works by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and behavior. N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the role of monoamine oxidase enzymes in various diseases. However, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine also has some limitations. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, its effects on other neurotransmitters and enzymes are not well understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine. One area of research is the development of new MAOIs that are more selective and have fewer side effects than N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine. Another area of research is the use of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine in combination with other drugs to treat various diseases. Finally, more research is needed to understand the long-term effects of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine on neurotransmitter levels and enzyme activity, as well as its potential for use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine involves the reaction of 2-chloro-6-fluorobenzaldehyde and 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including depression, anxiety, and Parkinson's disease. It has been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-14-6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQOLLPXNSMOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine

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